Ertugliflozin - 1210344-57-2

Ertugliflozin

Catalog Number: EVT-253538
CAS Number: 1210344-57-2
Molecular Formula: C22H25ClO7
Molecular Weight: 436.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ertugliflozin is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), a protein responsible for reabsorbing glucose from the kidneys back into the bloodstream. [, ] By inhibiting SGLT2, ertugliflozin promotes glucose excretion in urine, thereby lowering blood glucose levels. [, ] This mechanism makes it particularly relevant in scientific investigations related to glucose metabolism, renal physiology, and diabetes-related complications. [, , , ]

Future Directions
  • Exploring its potential in other disease models: Research can investigate whether SGLT2 inhibition by ertugliflozin has therapeutic potential in conditions beyond diabetes, such as heart failure and chronic kidney disease. [, , , , ]
  • Delineating its long-term impact on renal and cardiovascular health: Further studies can assess ertugliflozin's long-term effects on renal function and cardiovascular outcomes, evaluating its potential to prevent or mitigate complications in individuals with diabetes and other conditions. [, , , , ]
  • Unraveling the specific molecular mechanisms underlying its extra-glycemic effects: Research can investigate the precise molecular pathways through which ertugliflozin impacts blood pressure, body weight, and other physiological parameters beyond glucose control. [, , , ]
  • Developing ertugliflozin-based research tools: Ertugliflozin, or its derivatives, could be employed as research tools for studying SGLT2 function in various biological systems. [, , ]

(1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-hydroxymethyl-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol L-Pyroglutamic Acid Co-crystal

Compound Description: This compound is the L-pyroglutamic acid (L-PGA) co-crystal form of Ertugliflozin. It is the form in which Ertugliflozin is included in the commercial drug product . The co-crystal form was developed to overcome the physicochemical limitations of the amorphous form of Ertugliflozin, making commercial manufacture feasible .

Metformin Hydrochloride

Compound Description: Metformin hydrochloride is a widely used antidiabetic drug belonging to the biguanide class . It works primarily by reducing hepatic glucose production and improving insulin sensitivity.

Relevance: Metformin hydrochloride is often used in combination with Ertugliflozin for the treatment of type 2 diabetes. Several studies have investigated the efficacy and safety of this combination therapy , , . The combination of these two drugs with distinct mechanisms of action provides a more comprehensive approach to glycemic control.

Sitagliptin

Relevance: Like Metformin, Sitagliptin is also frequently combined with Ertugliflozin for managing type 2 diabetes , . Studies have explored the efficacy and safety of this combination, showing promising results in terms of glycemic control and overall tolerability , .

Glimepiride

Relevance: Glimepiride serves as an active comparator to Ertugliflozin in some clinical trials , . Comparing the efficacy and safety of Ertugliflozin with Glimepiride, a well-established antidiabetic agent, provides valuable insights into the potential advantages and disadvantages of the newer drug.

Simvastatin

Relevance: While not directly impacting blood glucose levels, Simvastatin is relevant in the context of Ertugliflozin research because individuals with type 2 diabetes often have dyslipidemia and require statin therapy . Therefore, understanding the potential for drug interactions between Ertugliflozin and Simvastatin is crucial for ensuring patient safety and optimal therapeutic outcomes.

Dapagliflozin

Relevance: Dapagliflozin is relevant to Ertugliflozin research as both belong to the same drug class, targeting the same mechanism for glycemic control . Studies involving Dapagliflozin, particularly those exploring drug interactions or investigating the impact of UGT inhibitors, provide useful insights that can be extrapolated to understand the behavior of Ertugliflozin better.

Mefenamic Acid

Relevance: Mefenamic acid is specifically relevant in the context of understanding potential drug interactions affecting Ertugliflozin's metabolism . Since Ertugliflozin is primarily metabolized by UGT enzymes, co-administration with a UGT inhibitor like Mefenamic acid could lead to increased Ertugliflozin exposure, potentially influencing its efficacy and safety profile.

Synthesis Analysis

Ertugliflozin can be synthesized through various methods, with significant advancements in the efficiency and yield of the processes. One notable method involves the use of D-glucose as a starting material, where it undergoes several transformations including protection and deprotection of functional groups to yield the final product.

Key Steps in Synthesis:

  1. Protection of Functional Groups: Initial steps typically involve protecting hydroxyl groups using trimethylsilyl (TMS) derivatives.
  2. Formation of Key Intermediates: Subsequent reactions include aldol reactions and other transformations that lead to the formation of critical intermediates.
  3. Final Deprotection and Purification: The final steps involve deprotecting the intermediate compounds and purifying the resulting ertugliflozin through techniques such as chromatography .

The synthesis methods are designed to be environmentally friendly and efficient, often yielding high purity products suitable for pharmaceutical applications.

Molecular Structure Analysis

Ertugliflozin has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its pharmacological activity.

Structural Data:

  • Molecular Formula: C18_{18}H22_{22}ClO5_{5}
  • Molecular Weight: 358.81 g/mol
  • Structural Features: The structure includes a bicyclic ring system and several hydroxyl groups that are crucial for its interaction with the SGLT2 transporter .

The solid-state form of ertugliflozin has been extensively analyzed using techniques like X-ray diffraction and NMR spectroscopy to confirm its purity and structural integrity .

Chemical Reactions Analysis

Ertugliflozin undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  1. Aldol Condensation: This reaction is pivotal in forming complex structures from simpler precursors.
  2. Oxidation Reactions: Certain synthetic routes involve oxidizing agents to convert alcohols into ketones or aldehydes.
  3. Deprotection Reactions: Hydrolysis or other methods are employed to remove protective groups at specific stages of synthesis .

These reactions are carefully controlled to optimize yield and minimize byproducts.

Mechanism of Action

Ertugliflozin functions primarily by inhibiting the SGLT2 transporter located in the proximal renal tubules.

Process Overview:

  • Inhibition of Glucose Reabsorption: By blocking SGLT2, ertugliflozin prevents glucose reabsorption from urine back into the bloodstream.
  • Increased Urinary Glucose Excretion: This leads to higher levels of glucose being excreted in urine, effectively lowering blood glucose levels.
  • Impact on Hemoglobin A1c Levels: Clinical studies have shown that ertugliflozin significantly reduces hemoglobin A1c levels in patients with type 2 diabetes mellitus .

The selectivity for SGLT2 over SGLT1 enhances its therapeutic profile by minimizing potential side effects associated with broader glucose transporter inhibition.

Physical and Chemical Properties Analysis

Ertugliflozin exhibits several notable physical and chemical properties:

Physical Properties:

Chemical Properties:

  • pH Range: The compound is stable within a pH range typical for pharmaceutical formulations.
  • Melting Point: The melting point is indicative of its solid-state stability .

These properties are critical for formulation development and ensuring consistent therapeutic efficacy.

Applications

Ertugliflozin is primarily used in clinical settings for managing type 2 diabetes mellitus. Its applications extend beyond glycemic control:

  1. Cardiovascular Benefits: Emerging evidence suggests that ertugliflozin may reduce cardiovascular events in diabetic patients.
  2. Weight Management: The mechanism of action also contributes to weight loss, making it beneficial for overweight individuals with type 2 diabetes.
  3. Renal Protection: Studies indicate potential protective effects on renal function in diabetic patients .
Synthesis and Development of Ertugliflozin

Discovery and Rational Design of SGLT2 Inhibitors

Ertugliflozin emerged from targeted efforts to develop sodium-glucose cotransporter 2 (SGLT2) inhibitors with enhanced selectivity and metabolic stability. The natural product phlorizin served as the initial lead compound but suffered from poor oral bioavailability and dual SGLT1/SGLT2 inhibition, causing gastrointestinal side effects. Pfizer's medicinal chemistry strategy focused on modifying the glucoside core to overcome these limitations. Unlike earlier C-aryl glucosides (e.g., dapagliflozin), which retained unmodified glucose motifs, ertugliflozin incorporates a dioxa-bicyclo[3.2.1]octane bridged ketal system. This structural innovation arose from systematic deletion of hydroxyl groups on the glucose unit, revealing C5 as a tolerant site for modification. The bicyclic core conferred >2,200-fold selectivity for SGLT2 over SGLT1 (IC₅₀ = 0.877 nM vs. 1,960 nM), minimizing off-target effects while enhancing metabolic stability [1] [8].

Structure-Activity Relationship (SAR) in Ertugliflozin Optimization

SAR studies were pivotal in optimizing ertugliflozin’s potency and pharmacokinetic profile:

  • Spirocyclic Modifications: Early spirocyclopropane analog 11 (Fig. 3) exhibited moderate SGLT2 inhibition but poor pharmacokinetics due to oxidative metabolism to long-lived ketone metabolites and glucuronidation [1].
  • Oxetane Replacement: Introducing a spirooxetane (12, Fig. 4) reduced lipophilicity (measured by ELogD) and blocked oxidative metabolism. However, this analog showed suboptimal human projected half-life (<5 hours) and tested positive in in vitro micronucleus assays [1].
  • Bridged Ketal Breakthrough: The dioxa-bicyclo[3.2.1]octane motif eliminated metabolic liabilities while maintaining high potency. Key SAR insights included:
  • The ketal oxygen atoms mimic glucose O3 and O4 interactions with SGLT2’s binding pocket.
  • The 4-chloro-3-(4-ethoxybenzyl)phenyl aglycone optimized hydrophobic contacts and π-stacking.
  • C5 hydroxymethyl group enhanced hydrogen bonding with residue Gln457 [1] [8].

Table 1: Evolution of Ertugliflozin Analogs via SAR

CompoundCore StructurehSGLT2 IC₅₀ (nM)Key Limitations
11Spirocyclopropane8.2High clearance; metabolite toxicity
12Spirooxetane1.9Short half-life; genotoxicity positive
1 (Ertuglif.)Dioxa-bicyclo[3.2.1]octane0.877None (optimized candidate)

Cocrystal Engineering: Ertugliflozin-l-Pyroglutamic Acid Complex

Ertugliflozin’s amorphous form is highly hygroscopic and converts to an oil, making commercial manufacturing impractical. To address this, Pfizer developed a 1:1 cocrystal with L-pyroglutamic acid (L-PGA). Key properties include:

  • Enhanced Stability: Non-hygroscopic, with a melting point of ~142°C and stability at high temperatures/humidity.
  • Bioequivalence: Dissociation to amorphous ertugliflozin under high humidity (up to 27% after 26 weeks at 30°C/75% RH) did not impact bioavailability. Clinical studies confirmed geometric mean ratios (cocrystal vs. amorphous) for AUCinf and Cmax were within 90% confidence intervals of 80–125% [5] [8].
  • Manufacturing Viability: The cocrystal remains intact during tablet processing and storage in HDPE bottles or blister packs, ensuring consistent drug product performance [5].

Table 2: Properties of Ertugliflozin Cocrystal vs. Amorphous Form

PropertyAmorphous FormL-PGA Cocrystal
HygroscopicityHigh (converts to oil)Low
Melting PointNot applicable~142°C
Stability at 40°C/75% RHPoor>24 months
Oral Bioavailability~100%Equivalent

Industrial-Scale Synthesis: Key Reaction Pathways and Yield Optimization

Commercial synthesis of ertugliflozin requires stereoselective construction of the bicyclic ketal and chiral aglycone coupling. Two scalable routes have been developed:- Gluconolactone Route (Pfizer):1. Grignard Addition: Persilylated D-gluconolactone undergoes arylation with 4-chloro-3-(4-ethoxybenzyl)phenylmagnesium bromide.2. Selective Desilylation/Oxidation: HF-mediated desilylation, followed by Parikh-Doering oxidation to aldehyde.3. Aldol-Cannizzaro Reaction: Treatment with formaldehyde/NaOH installs the hydroxymethyl group and reduces the aldehyde to a primary alcohol.4. Cyclization: Acid-catalyzed ketalization forms the dioxa-bicyclo[3.2.1]octane core.Overall Yield: 25% after 5 steps [1] [3].- L-Arabinose Route (Academic Alternative):1. Chiral Pool Utilization: Starts from L-arabinose, converted to 2-C-trityloxymethyl-2,3-O-isopropylidene-L-erythrose in 60% yield over 3 steps.2. Aldol Condensation: Key aldehyde intermediate coupled with 1-(4-chloro-3-(4-ethoxybenzyl)phenyl)ethanone.3. Dihydroxylation/Deprotection: OsO₄-mediated syn-dihydroxylation and global deprotection yield ertugliflozin.Overall Yield: 4% over 8 steps (lower than industrial processes) [9] [4].Yield optimization in Pfizer’s process relied on:- Crystallization Controls: Ensuring intermediates crystallize to avoid chromatographic purification.- Protecting Group Strategy: Trityl groups facilitate selective reactions [1] [6].

Table 3: Comparison of Industrial Synthetic Routes

RouteStarting MaterialStepsOverall YieldAdvantages
GluconolactoneD-Gluconolactone525%High yield; scalable
L-ArabinoseL-Arabinose84%Uses cheap chiral pool; diastereoselective
Tetra-O-benzyl-D-glucoseD-Glucose derivative1218%Crystalline intermediates

Properties

CAS Number

1210344-57-2

Product Name

Ertugliflozin

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Molecular Formula

C22H25ClO7

Molecular Weight

436.9 g/mol

InChI

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1

InChI Key

MCIACXAZCBVDEE-CUUWFGFTSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl

Synonyms

PF-04971729; PF04971729; 5-(4-chloro-3-(4-ethoxybenzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.